COTI-2 Demonstrates Superior Potency to Cetuximab and Erlotinib in Colorectal Cancer Cell Proliferation Assays
In comparative cell proliferation studies, COTI-2 was significantly more effective than the EGFR-targeted agents cetuximab and erlotinib in multiple colorectal cancer cell lines . This superior efficacy was observed across COLO-205, HCT-15, and SW620 cell lines, underscoring COTI-2's potential as a more potent anti-proliferative agent in these specific p53-mutant colorectal cancer models .
| Evidence Dimension | Inhibition of tumor cell proliferation (effectiveness comparison) |
|---|---|
| Target Compound Data | Significantly more effective than cetuximab or erlotinib |
| Comparator Or Baseline | Cetuximab and erlotinib (no quantitative IC50 values provided in source) |
| Quantified Difference | Not quantified (qualitative significant difference reported) |
| Conditions | Cell proliferation assays using COLO-205, HCT-15, and SW620 colorectal cancer cell lines |
Why This Matters
This demonstrates COTI-2 can overcome resistance mechanisms that limit the efficacy of standard-of-care EGFR inhibitors in certain colorectal cancers, making it a scientifically justified procurement choice for research on resistant CRC models.
